molecular formula C23H27N5O B11513257 1-(2,3-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(2,3-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11513257
M. Wt: 389.5 g/mol
InChI Key: VSFJELJFPYNIIQ-UHFFFAOYSA-N
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Description

3-(2,3-DIMETHYLPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloazepine core, followed by the introduction of the phenyl and dimethylphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIMETHYLPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2,3-DIMETHYLPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-DIMETHYLPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA apart from similar compounds is its specific combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O/c1-17-10-9-13-20(18(17)2)28(23(29)24-19-11-5-3-6-12-19)16-22-26-25-21-14-7-4-8-15-27(21)22/h3,5-6,9-13H,4,7-8,14-16H2,1-2H3,(H,24,29)

InChI Key

VSFJELJFPYNIIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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